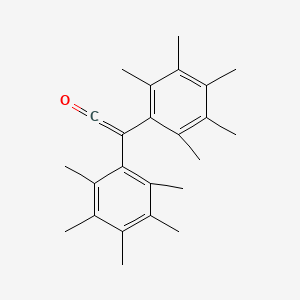![molecular formula C13H13BrO3 B14312989 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol CAS No. 113791-81-4](/img/structure/B14312989.png)
3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It features a naphthalene ring with a bromine atom attached to it, along with a glycerol-like structure (propane-1,2-diol) containing an oxygen atom.
- This compound is used in various scientific applications due to its unique properties.
3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol: is a chemical compound with the molecular formula CHBrO.
Métodos De Preparación
Synthetic Routes: The synthesis of 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol involves several steps. One common method is the reaction of 2-bromonaphthalene with epichlorohydrin, followed by hydrolysis to yield the desired compound.
Reaction Conditions: The reaction typically occurs under alkaline conditions.
Industrial Production: While there isn’t a large-scale industrial production of this compound, it can be synthesized in the laboratory.
Análisis De Reacciones Químicas
Reactivity: 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol can undergo various reactions
Common Reagents: Alkali metal hydroxides (e.g., sodium hydroxide) are used for the initial reaction.
Major Products: The main product is the compound itself, but further functionalization can yield derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but it may find use in specialized chemical processes.
Mecanismo De Acción
- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise effects.
Comparación Con Compuestos Similares
Similar Compounds: Other naphthalene derivatives or glycerol-based compounds.
Uniqueness: The combination of a bromonaphthalene moiety with a diol structure makes 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol distinct.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Propiedades
Número CAS |
113791-81-4 |
|---|---|
Fórmula molecular |
C13H13BrO3 |
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
3-(2-bromonaphthalen-1-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C13H13BrO3/c14-12-6-5-9-3-1-2-4-11(9)13(12)17-8-10(16)7-15/h1-6,10,15-16H,7-8H2 |
Clave InChI |
GOYJSVSRVNRTAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2OCC(CO)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


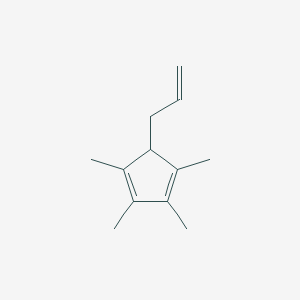
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
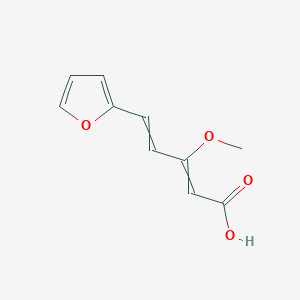
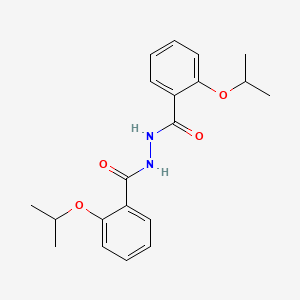

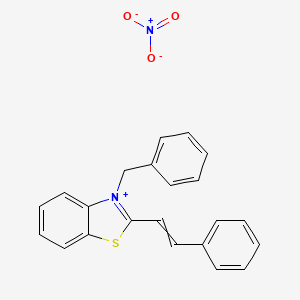
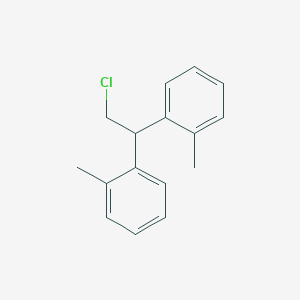
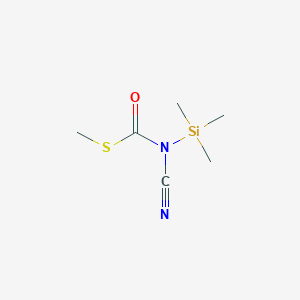

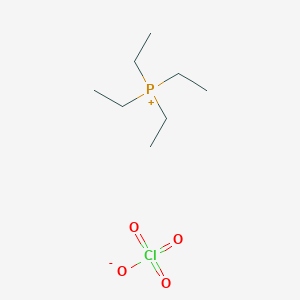

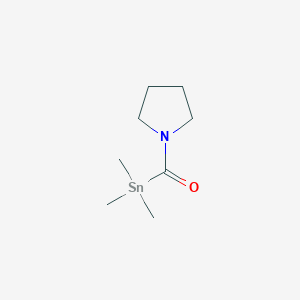
![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
